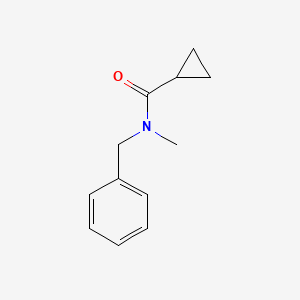
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. It is synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with 3-methylbenzenesulfonyl chloride. DCMPS has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides. This inhibition leads to a disruption of DNA synthesis and cell proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. In addition to its antitumor activity, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it exhibits interesting biochemical and physiological effects that make it a promising candidate for further study. However, there are also some limitations to its use. 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide. One area of interest is in the development of new drugs for the treatment of cancer. Further study is needed to fully understand its mechanism of action and to determine its potential as an anticancer agent. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of various biological molecules. Further research is needed to determine its sensitivity and specificity for different target molecules. Finally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study in a variety of contexts.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide involves a multistep process that begins with the reaction of 2,3-dichloroaniline with chlorosulfonic acid. This reaction results in the formation of an intermediate product, which is then reacted with 3-methylbenzenesulfonyl chloride to yield 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide. The reaction steps are carefully controlled to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been shown to exhibit antitumor activity in vitro, making it a potential candidate for further study as an anticancer agent. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-7-9(5-6-10(8)14)20(18,19)17-12-4-2-3-11(15)13(12)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHFWDWMDFKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)



![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)

![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)